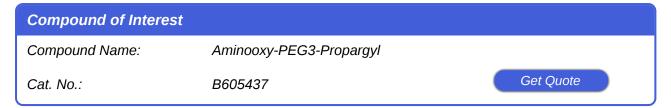


An In-Depth Technical Guide to Click Chemistry with Aminooxy-PEG3-Propargyl

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bifunctional linker **Aminooxy-PEG3-Propargyl**, a versatile tool in the field of click chemistry. Its unique structure, featuring a terminal aminooxy group and a propargyl group, enables two distinct and highly efficient conjugation reactions: oxime ligation and copper-catalyzed azide-alkyne cycloaddition (CuAAC). This dual reactivity makes it an invaluable reagent for the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Concepts: The Dual Functionality of Aminooxy-PEG3-Propargyl

Aminooxy-PEG3-Propargyl is a heterobifunctional linker composed of three key components:

- An Aminooxy Group (-O-NH₂): This moiety reacts chemoselectively with aldehydes and ketones to form stable oxime bonds.[1][2] This reaction is a cornerstone of bioorthogonal chemistry, allowing for the specific labeling of biomolecules that have been genetically or chemically modified to contain a carbonyl group.[3]
- A Propargyl Group (a terminal alkyne): This functional group is the reactive partner in the Nobel prize-winning copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.



[1][4] It efficiently and irreversibly ligates with azide-containing molecules to form a stable triazole ring.[4]

 A Polyethylene Glycol (PEG) Linker (-PEG3-): The three-unit PEG spacer enhances the solubility and stability of the molecule and its conjugates in aqueous buffers.[5] It also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.

This dual functionality allows for a modular and flexible approach to molecular assembly, where two different molecules can be sequentially or orthogonally conjugated to the linker.

Physicochemical Properties

A summary of the key physicochemical properties of **Aminooxy-PEG3-Propargyl** is presented in the table below.

Property	Value	Reference(s)	
Chemical Name	O-(2-{2-[2-(prop-2-yn-1- yloxy)ethoxy]ethoxy}ethyl)hydr oxylamine	[6]	
CAS Number	1807537-27-4	[1][6]	
Molecular Formula	C ₉ H ₁₇ NO ₄	[6][7]	
Molecular Weight	203.24 g/mol	[6][7]	
Appearance	Solid Powder	[6]	
Purity	Typically >95%	[1][7]	
Storage Conditions	Dry, dark, and at -20°C for long-term storage	[4][6]	

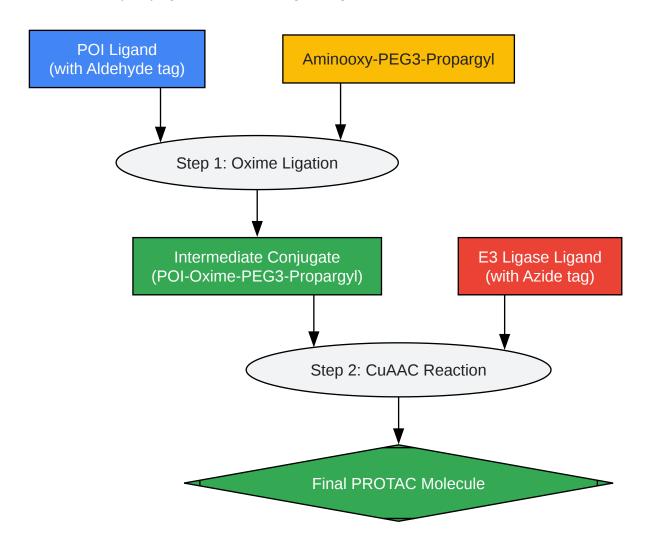
Reaction Mechanisms and Workflows

The power of **Aminooxy-PEG3-Propargyl** lies in its ability to participate in two distinct, high-yield "click" reactions. The logical flow of these reactions allows for precise control over the construction of complex molecular architectures.



Dual reactivity of Aminooxy-PEG3-Propargyl.

A common application of this linker is in the synthesis of PROTACs, where it connects a protein-of-interest (POI) ligand and an E3 ligase ligand.



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Workflow for PROTAC synthesis.

Experimental Protocols

Below are generalized protocols for the two key reactions involving **Aminooxy-PEG3-Propargyl**. It is crucial to note that optimal conditions (e.g., reagent concentrations, reaction times, and temperature) will vary depending on the specific substrates and should be empirically determined.



Protocol 1: Oxime Ligation

This protocol is adapted from a procedure for conjugating an aldehyde-tagged protein to an aminoxy-functionalized molecule.[3][8]

Materials:

- Aldehyde- or ketone-containing biomolecule in a suitable buffer (e.g., PBS, pH 7.4).
- Aminooxy-PEG3-Propargyl.
- Aniline (optional, as a catalyst).
- Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4).
- Purification system (e.g., Size-Exclusion Chromatography (SEC) or HPLC).

Procedure:

- Preparation of Reactants:
 - Dissolve the aldehyde/ketone-containing biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
 - Prepare a stock solution of Aminooxy-PEG3-Propargyl (e.g., 10-50 mM) in an appropriate solvent (e.g., DMSO or water).
- Conjugation Reaction:
 - To the biomolecule solution, add the Aminooxy-PEG3-Propargyl stock solution to achieve a desired molar excess (e.g., 10-50 fold excess of the linker).
 - If using a catalyst, add aniline to a final concentration of 10-100 mM.
 - Incubate the reaction mixture at room temperature for 2-24 hours with gentle agitation.
 The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
- Purification:



- Upon completion, remove the excess linker and byproducts by SEC or another suitable chromatographic method.
- Characterization:
 - Confirm the successful conjugation and purity of the product using techniques like mass spectrometry (to verify the mass of the conjugate) and SDS-PAGE (to observe the shift in molecular weight).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general framework for the CuAAC reaction.

Materials:

- Propargyl-functionalized molecule (e.g., the product from Protocol 1).
- · Azide-functionalized molecule.
- Copper(II) sulfate (CuSO₄).
- Sodium ascorbate.
- A copper-chelating ligand (e.g., THPTA or TBTA) to stabilize the Cu(I) oxidation state and protect biomolecules.
- Reaction buffer (e.g., PBS, pH 7.4).
- Purification system (e.g., HPLC, SEC).

Procedure:

- Preparation of Reagents:
 - Prepare stock solutions of the propargyl- and azide-containing molecules in the reaction buffer.



Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and the copper ligand (e.g., 50 mM in water or DMSO).

Reaction Setup:

- In a reaction vessel, combine the propargyl- and azide-functionalized molecules.
- Add the copper ligand, followed by CuSO₄.
- Initiate the reaction by adding the sodium ascorbate solution. A typical final concentration for the reactants is in the micromolar to low millimolar range, with copper and ascorbate in slight excess.

Incubation:

 Allow the reaction to proceed at room temperature for 1-4 hours. The reaction is often complete within a shorter timeframe and can be monitored by HPLC or mass spectrometry.

Purification:

 Purify the final conjugate using an appropriate chromatographic technique to remove the copper catalyst, excess reagents, and byproducts.

Characterization:

 Characterize the final product by mass spectrometry to confirm the expected molecular weight and by NMR or other spectroscopic methods to verify the formation of the triazole ring.

Quantitative Data

The efficiency of click chemistry reactions is a key advantage. While specific kinetic data for **Aminooxy-PEG3-Propargyl** is not extensively published, data from analogous systems provide valuable insights.

Oxime Ligation:



The rate of oxime formation is pH-dependent, with optimal rates typically observed between pH 4 and 5. However, for biological applications, the reaction is often performed at neutral pH. The use of an aniline catalyst can significantly accelerate the reaction at neutral pH.

Reaction	Reactants	Conditions	Second-Order Rate Constant (k ₁)	Reference
Oxime Ligation	Aminooxyacetyl- peptide + Benzaldehyde	pH 7, 100 mM Aniline	8.2 ± 1.0 M ⁻¹ s ⁻¹	(Adapted from a study on a similar system)

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

CuAAC reactions are known for their high efficiency and near-quantitative yields. The reaction rates are typically very high, leading to rapid product formation.

Reaction	Reactants	Conditions	Yield	Reference
PROTAC Synthesis	Azide- and Alkyne- functionalized precursors	CuAAC	21-57% (purified yield)	(Reported for a range of PROTACs synthesized via click chemistry) [9]
PROTAC Synthesis	Solid-phase synthesis with a CuAAC step	CuAAC	2-10% (purified yield)	(Reported for a range of PROTACS synthesized via click chemistry) [10]

Note: The yields reported are for multi-step syntheses and the CuAAC step itself is generally considered to be highly efficient.

Conclusion



Aminooxy-PEG3-Propargyl is a powerful and versatile tool for researchers in chemistry, biology, and drug development. Its dual reactivity, enabling both oxime ligation and coppercatalyzed click chemistry, provides a robust and efficient platform for the construction of complex, well-defined molecular architectures. The protocols and data presented in this guide offer a solid foundation for the successful application of this reagent in a wide range of bioconjugation and drug discovery endeavors.

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